Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (ECDQ) is an organic compound that has been studied extensively for its potential use in a variety of scientific and medical applications. ECDQ is an aromatic heterocyclic compound that is composed of an ethyl group, a chlorine atom, and a quinoline-3-carboxylate ring. The compound has been studied for its ability to act as a catalyst in a number of different chemical reactions, as well as its potential use in medical and pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Intermediates
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is utilized in the synthesis of various chemical compounds. For example, it serves as a key intermediate in the one-pot synthesis of 3-aminoquinolines, leading to the preparation of compounds like 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile and 4-anilino-benzo[b][1,8]-naphthyridine-3-carbonitrile (Wang et al., 2004).
Synthesis Methods
The compound has been synthesized using various methods. One notable method involves microwave-assisted synthesis catalyzed by aluminum metal, offering a high product yield and confirming the structure through NMR spectrometry (Song Bao-an, 2012). Another approach includes a process yielding Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate with advantages such as fewer steps and suitability for industrial production (Chen Jian-xi, 2014).
Potential Applications in Drug Synthesis and Research
Antibacterial Properties
Some derivatives of this compound, such as ethyl-2-chloroquinoline-3-carboxylates, have demonstrated moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Cytotoxicity and Antitumor Screening
The compound has been utilized in the synthesis of novel annulated dihydroisoquinoline heterocycles. These have undergone cytotoxic assay for in vitro antitumor screening against various cancer cell lines, showing promise for potential application in cancer research (Saleh et al., 2020).
Chemical Structure and Analysis
- NMR Studies: The compound and its derivatives have been studied using NMR spectroscopy, which provides insights into their chemical structure and properties. For instance, the NMR spectra of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives were recorded, aiding in understandingthe chemical shifts and coupling constants relevant to these compounds (Podányi et al., 1996).
Applications in Organic Synthesis
Synthesis of Diverse Chemical Structures
this compound is instrumental in synthesizing a variety of chemical structures. For instance, it has been used in the preparation of benzo[b]naphthyridine-3-carbonitriles and other complex molecules, demonstrating its versatility in organic synthesis (Wang et al., 2004).
Facilitating Chemical Reactions
The compound's ability to participate in various chemical reactions, such as ether synthesis and ester hydrolysis, has been documented. This property makes it a valuable tool in the field of medicinal chemistry and drug development (Li et al., 2020).
properties
IUPAC Name |
ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMAYXKXKGXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438683 | |
Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26893-14-1 | |
Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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